molecular formula C10H17NO4 B15088615 (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](115N)azolidine-2-carboxylic acid CAS No. 204523-10-4

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](115N)azolidine-2-carboxylic acid

Cat. No.: B15088615
CAS No.: 204523-10-4
M. Wt: 216.24 g/mol
InChI Key: ZQEBQGAAWMOMAI-PFGINBISSA-N
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Description

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azolidine ring and a carboxylic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the azolidine ring This can be achieved through a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process often involves crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is unique due to its specific structural features, such as the azolidine ring and the (2-methylpropan-2-yl)oxycarbonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

204523-10-4

Molecular Formula

C10H17NO4

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1/i11+1

InChI Key

ZQEBQGAAWMOMAI-PFGINBISSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15N]1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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